Dgaba

ADP/ATP carrier Mitochondrial transport Fluorescence spectroscopy

Dgaba (6'-O-dansyl-gamma-aminobutyryl atractyloside; CAS 84872-88-8) is a fluorescent analogue of the mitochondrial ADP/ATP carrier inhibitor atractyloside. Its structure consists of the atractyloside core linked via a gamma-aminobutyryl spacer to a dansyl fluorophore, enabling real-time fluorescence monitoring of protein-ligand interactions and conformational changes.

Molecular Formula C46H62K2N2O19S3
Molecular Weight 1121.4 g/mol
CAS No. 84872-88-8
Cat. No. B1217503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgaba
CAS84872-88-8
Synonyms6'-O-dansyl-gamma-aminobutyryl atractyloside
DGABA
Molecular FormulaC46H62K2N2O19S3
Molecular Weight1121.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNS(=O)(=O)C6=CC=CC7=C6C=CC=C7N(C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C46H64N2O19S3.2K/c1-25(2)20-38(50)65-41-40(67-70(59,60)61)39(66-69(56,57)58)34(24-62-37(49)14-9-19-47-68(54,55)35-13-8-10-29-30(35)11-7-12-33(29)48(5)6)64-44(41)63-28-21-31(43(52)53)32-17-18-46-22-27(26(3)42(46)51)15-16-36(46)45(32,4)23-28;;/h7-8,10-13,25,27-28,31-32,34,36,39-42,44,47,51H,3,9,14-24H2,1-2,4-6H3,(H,52,53)(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2
InChIKeyBDYCYZFMSYOJFY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dgaba (CAS 84872-88-8) as a Fluorescent Probe for Mitochondrial ADP/ATP Carrier Research


Dgaba (6'-O-dansyl-gamma-aminobutyryl atractyloside; CAS 84872-88-8) is a fluorescent analogue of the mitochondrial ADP/ATP carrier inhibitor atractyloside. Its structure consists of the atractyloside core linked via a gamma-aminobutyryl spacer to a dansyl fluorophore, enabling real-time fluorescence monitoring of protein-ligand interactions and conformational changes [1]. The compound is specifically recognized by the mitochondrial ADP/ATP carrier protein and has been employed to probe the binding of inhibitors carboxyatractyloside (CATR) and bongkrekic acid (BA), as well as nucleotide substrates [2].

Why Dgaba Cannot Be Substituted by Generic Fluorescent Atractyloside Derivatives in ADP/ATP Carrier Studies


Fluorescent atractyloside derivatives differ critically in their spacer arm length and fluorophore properties, which directly impact binding kinetics, fluorescence response to environmental changes, and the ability to resolve specific conformational states. For example, the shorter linker in 6'-O-dansyl ATR may alter binding geometry, while 6'-O-naphthoyl ATR exhibits decreased fluorescence in organic solvents [1]. Dgaba's gamma-aminobutyryl linker positions the dansyl fluorophore to engage in energy transfer with tryptophanyl residues of the carrier protein, a property essential for monitoring CATR and BA conformations [2]. Substitution with non-fluorescent atractyloside or alternative fluorescent derivatives would eliminate the real-time conformational readout or produce incompatible spectral signatures.

Quantitative Differentiation of Dgaba from Related ADP/ATP Carrier Probes


Dgaba Enables Fluorescence-Based Discrimination of CATR vs. BA Conformations

Dgaba's release profile distinguishes between the two major inhibitor-bound conformations of the ADP/ATP carrier. Specifically bound Dgaba is fully released by carboxyatractyloside (CATR) alone, whereas release by bongkrekic acid (BA) requires the additional presence of micromolar ADP [1]. In contrast, non-fluorescent atractyloside does not provide real-time release data, and 6'-O-fluorescein-ATR (FATR) has been characterized primarily for binding constants, not differential release kinetics [2].

ADP/ATP carrier Mitochondrial transport Fluorescence spectroscopy

Dgaba Fluorescence Responds to Nucleotide-Induced Conformational Transitions

Dgaba binding kinetics are modulated by transportable nucleotides. In the absence of inhibitors, ADP increases the rate of specific Dgaba binding, an effect shared by other transportable nucleotides but not by non-transportable nucleotides [1]. This property enables real-time monitoring of nucleotide-induced conformational changes. Non-fluorescent atractyloside cannot report kinetic changes, and FATR studies have focused on equilibrium binding rather than nucleotide-modulated kinetics [2].

Conformational dynamics Nucleotide transport Fluorescence assay

Dgaba Spectral Properties Are Optimized for Organic Solvent Environments

Comparative analysis of three fluorescent atractyloside derivatives revealed that the dansyl-containing compounds (6'-O-dansyl ATR and Dgaba) exhibit increased fluorescence emission in organic solvents, whereas 6'-O-naphthoyl ATR shows decreased emission under the same conditions. Both dansyl and naphthoyl analogs undergo a blue shift of the emission peak upon solubilization in organic solvents [1]. The gamma-aminobutyryl spacer in Dgaba positions the dansyl group further from the atractyloside core compared to 6'-O-dansyl ATR, potentially altering solvent accessibility and protein interaction geometry [1].

Fluorophore design Spectral analysis Probe optimization

Dgaba Enables Energy Transfer Studies with Carrier Protein Tryptophan Residues

Dgaba's fluorescence emission is coupled to energy transfer mechanisms involving tryptophanyl groups of the ADP/ATP carrier protein [1]. This property allows distance mapping and conformational monitoring not possible with non-fluorescent atractyloside or with 6'-O-fluorescein-ATR, which has a different spectral overlap and has been primarily used for chromatographic tracking rather than structural analysis [2].

FRET Protein topology Conformational mapping

Dgaba Maintains Specific Recognition by ADP/ATP Carrier Despite Fluorophore Addition

Despite the addition of the dansyl-aminobutyryl moiety, Dgaba is specifically recognized by the mitochondrial ADP/ATP carrier protein, binding at the same site as atractyloside and carboxyatractyloside [1]. This specificity is critical for probe utility; loss of recognition would render the compound useless. While quantitative binding affinity (Kd) data for Dgaba is not reported in accessible abstracts, the functional validation that specifically bound Dgaba is fully released by CATR confirms site-specific binding [2].

Probe validation Binding specificity Ligand recognition

Optimal Research Applications for Dgaba Based on Validated Differential Performance


Real-Time Monitoring of ADP/ATP Carrier Conformational Transitions During Inhibitor Binding

Dgaba is specifically suited for fluorescence-based kinetic assays that require discrimination between CATR-bound and BA-bound carrier states. Its differential release profile (full release by CATR alone vs. BA requiring micromolar ADP) enables researchers to map inhibitor-induced conformational changes in real time [1]. This application cannot be replicated with non-fluorescent atractyloside or with FATR, which lacks characterized differential release kinetics.

Investigation of Nucleotide-Modulated Carrier Dynamics

Studies examining how ADP and other transportable nucleotides accelerate carrier conformational transitions should employ Dgaba due to its demonstrated sensitivity to nucleotide-modulated binding kinetics [1]. Alternative probes such as FATR have been characterized only for equilibrium binding, not for nucleotide-dependent kinetic effects, limiting their utility in dynamic transport studies.

Structural Topology Mapping via Tryptophan-Dansyl Energy Transfer

Research aimed at determining the spatial relationship between the atractyloside binding site and intrinsic tryptophan residues of the ADP/ATP carrier should utilize Dgaba. The dansyl fluorophore's spectral overlap with tryptophan emission enables FRET-based distance measurements, a capability not provided by non-fluorescent atractyloside or by fluorescein-based derivatives with different spectral properties [1].

Detergent-Solubilized Carrier Protein Studies Requiring Enhanced Organic-Phase Fluorescence

Experiments involving detergent-solubilized or membrane-mimetic environments benefit from Dgaba's increased fluorescence emission in organic solvents [2]. In contrast, naphthoyl-based fluorescent atractyloside derivatives exhibit decreased emission under these conditions, making Dgaba the preferred choice for solubilized protein assays.

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